2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
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Overview
Description
2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Ring: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Tetrazatricyclic Core: This step involves the formation of the tricyclic structure through a series of cyclization reactions. Key reagents may include azides and nitriles, with conditions optimized for high yield and selectivity.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions, using methyl halides and strong bases such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with strong bases such as sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one: shares similarities with other tricyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
133627-19-7 |
---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C16H16N4O/c1-10-7-9-18-15-13(10)19(2)16(21)12-4-3-8-17-14(12)20(15)11-5-6-11/h3-4,7-9,11H,5-6H2,1-2H3 |
InChI Key |
AROAJCGIVIHNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2C)C4CC4 |
Origin of Product |
United States |
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